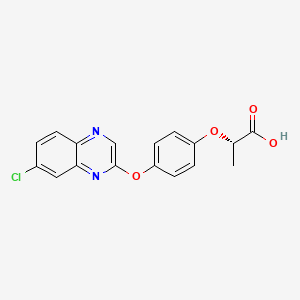
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- is a complex organic compound with a molecular formula of C22H22ClN3O5 and a molecular weight of 443.88 g/mol . This compound is characterized by the presence of a quinoxaline ring, a phenoxy group, and a propanoic acid moiety, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenoxy Group: This step involves the nucleophilic substitution reaction between the chlorinated quinoxaline and a phenol derivative.
Formation of the Propanoic Acid Moiety: The final step includes the esterification or amidation reaction to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce quinoxaline derivatives with reduced functional groups .
科学研究应用
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
相似化合物的比较
Similar Compounds
- Propanoic acid, 2-(4-((7-chloroquinoxalin-2-yl)oxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, ethyl ester
Uniqueness
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- stands out due to its specific stereochemistry (2S configuration), which can significantly influence its biological activity and interactions with molecular targets. This unique configuration may result in enhanced selectivity and potency compared to its analogs .
属性
CAS 编号 |
157542-92-2 |
|---|---|
分子式 |
C17H13ClN2O4 |
分子量 |
344.7 g/mol |
IUPAC 名称 |
(2S)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1 |
InChI 键 |
NUQZXROIVGBRGR-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
规范 SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


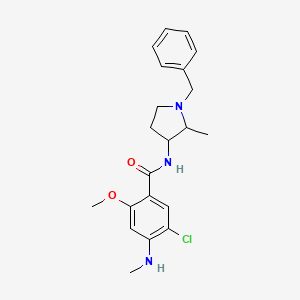
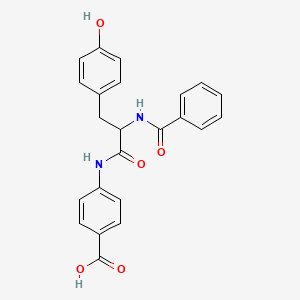
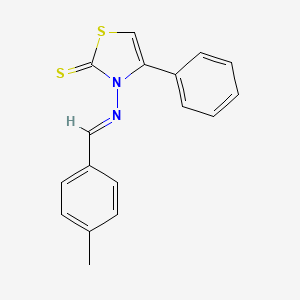
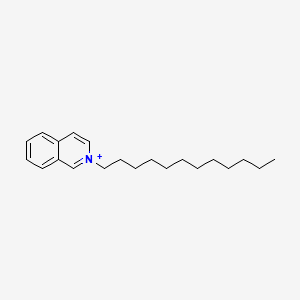
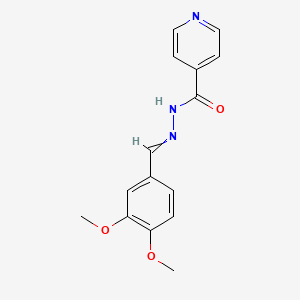
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763130.png)
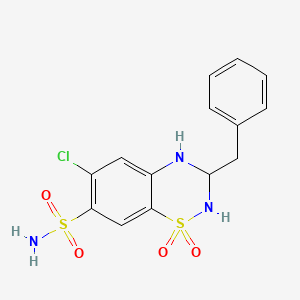

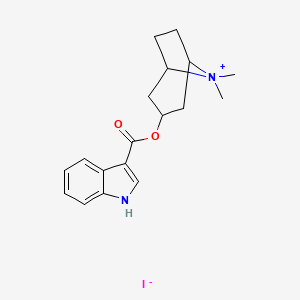
![2-[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763166.png)
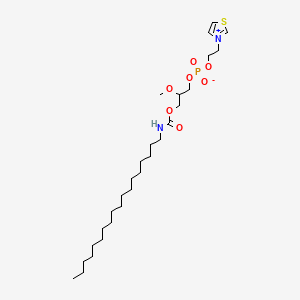
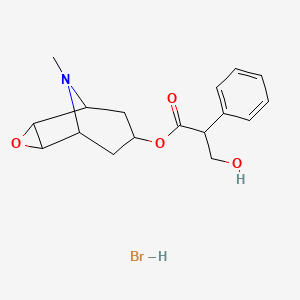
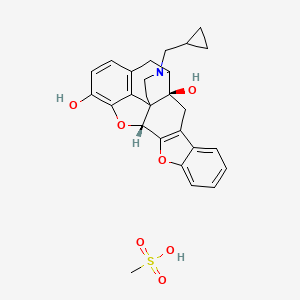
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
